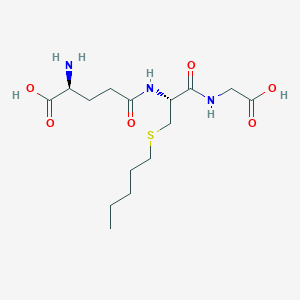
s-Pentylglutathione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
s-Pentylglutathione is a derivative of glutathione, a tripeptide composed of glutamate, cysteine, and glycine This compound is known for its role in various biochemical processes, particularly in redox reactions and detoxification pathways
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of s-Pentylglutathione typically involves the conjugation of glutathione with a pentyl group. This can be achieved through various chemical reactions, including nucleophilic substitution and thiol-ene reactions. The reaction conditions often require the presence of a base, such as sodium hydroxide, and a suitable solvent like ethanol or water. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as enzymatic synthesis using glutathione S-transferase enzymes. These enzymes facilitate the conjugation of the pentyl group to glutathione, resulting in higher yields and purity. The process is typically carried out in bioreactors under controlled conditions to optimize the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
s-Pentylglutathione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfoxides.
Reduction: It can be reduced back to its thiol form.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and nucleophiles like alkyl halides. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products
The major products formed from these reactions include disulfides, sulfoxides, and various substituted derivatives of this compound.
Applications De Recherche Scientifique
s-Pentylglutathione has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study redox reactions and thiol chemistry.
Biology: It is studied for its role in cellular redox regulation and detoxification processes.
Medicine: It has potential therapeutic applications in treating oxidative stress-related diseases and as a drug delivery agent.
Industry: It is used in the development of biosensors and as a stabilizing agent in various formulations.
Mécanisme D'action
s-Pentylglutathione exerts its effects primarily through its thiol group, which can participate in redox reactions and form disulfide bonds with other molecules. This activity is crucial for maintaining cellular redox balance and protecting cells from oxidative damage. The compound also interacts with various enzymes, such as glutathione S-transferases, which facilitate its conjugation with other molecules and enhance its detoxification properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- s-Hexylglutathione
- s-Butylglutathione
- s-Methylglutathione
Uniqueness
s-Pentylglutathione is unique due to its specific pentyl group, which imparts distinct chemical and biological properties compared to other glutathione derivatives. This uniqueness makes it particularly valuable in studying specific biochemical pathways and developing targeted therapeutic applications.
Propriétés
Numéro CAS |
24425-55-6 |
|---|---|
Formule moléculaire |
C15H27N3O6S |
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-pentylsulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H27N3O6S/c1-2-3-4-7-25-9-11(14(22)17-8-13(20)21)18-12(19)6-5-10(16)15(23)24/h10-11H,2-9,16H2,1H3,(H,17,22)(H,18,19)(H,20,21)(H,23,24)/t10-,11-/m0/s1 |
Clé InChI |
AIOKZAFWWVBSMY-QWRGUYRKSA-N |
SMILES isomérique |
CCCCCSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
SMILES canonique |
CCCCCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


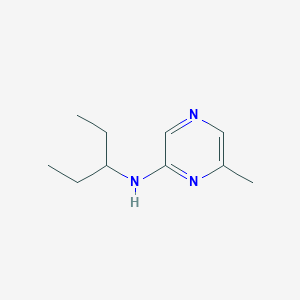
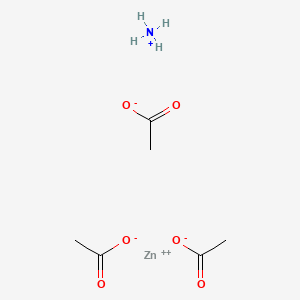

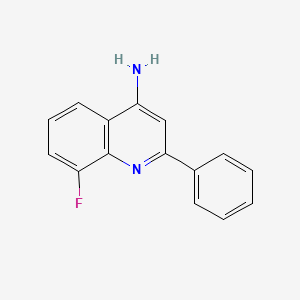

![1-(4-[Benzoyl]benzyl)pyridinium tetraphenylborate](/img/structure/B13747360.png)
![6,6-dichloro-2-Oxabicyclo[3.1.0]hexane](/img/structure/B13747364.png)
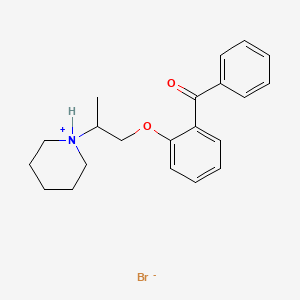

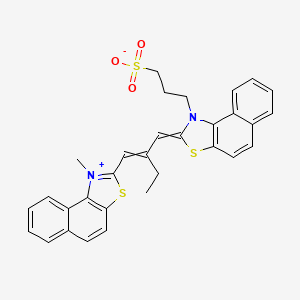
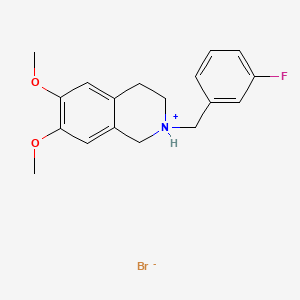
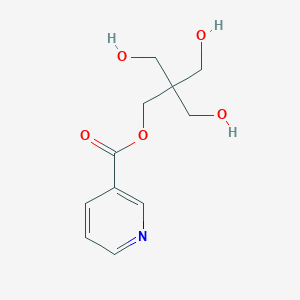
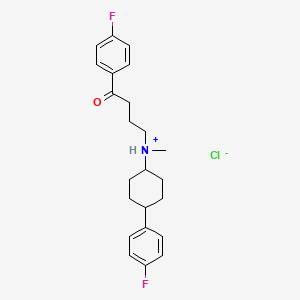
![[(1S)-1-(4-fluorophenyl)-5-oxo-5-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentyl] acetate](/img/structure/B13747413.png)
